Cas no 58314-81-1 (3-methyl-1,4-diphenyl-1H-pyrazol-5-amine)
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
- 1H-pyrazol-5-amine, 3-methyl-1,4-diphenyl-
- Pyrazol-5-amine, 3-methyl-1,4-diphenyl-
- 5-methyl-2,4-diphenylpyrazol-3-amine
- SR-01000532443
- 58314-81-1
- Cambridge id 5353795
- EN300-10072
- CCG-44988
- G19600
- MFCD00140635
- HMS2738H12
- HMS561M17
- SR-01000532443-2
- SR-01000532443-1
- Oprea1_055353
- Oprea1_739061
- AB00082453-01
- SMR000349451
- Z56174003
- DTXSID50347235
- SCHEMBL11577752
- 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine #
- DMKCZUXCQWLBOI-UHFFFAOYSA-N
- STK742162
- AE-848/30690021
- MLS001006506
- AKOS000117483
- 11E-314S
- CHEMBL1416617
- Maybridge1_007145
-
- MDL: MFCD00140635
- Inchi: 1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3
- InChI Key: DMKCZUXCQWLBOI-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C(=C(C2C=CC=CC=2)C(C)=N1)N
Computed Properties
- Exact Mass: 249.12675
- Monoisotopic Mass: 249.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552320-500 mg |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine; . |
58314-81-1 | 500MG |
€589.80 | 2022-03-23 | ||
| abcr | AB552320-1 g |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine; . |
58314-81-1 | 1g |
€787.20 | 2022-03-23 | ||
| abcr | AB552320-2 g |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine; . |
58314-81-1 | 2g |
€1,033.70 | 2022-03-23 | ||
| TRC | B311533-25mg |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 25mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B311533-50mg |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 50mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B311533-250mg |
3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 250mg |
$ 275.00 | 2022-04-02 | ||
| Chemenu | CM442543-1g |
3-METHYL-1,4-DIPHENYL-1H-PYRAZOL-5-AMINE |
58314-81-1 | 95%+ | 1g |
$422 | 2023-01-03 | |
| Enamine | EN300-10072-0.05g |
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 95.0% | 0.05g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-10072-0.1g |
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 95.0% | 0.1g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-10072-0.25g |
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine |
58314-81-1 | 95.0% | 0.25g |
$110.0 | 2025-03-21 |
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Suppliers
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine
Introduction to 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine (CAS No. 58314-81-1)
3-methyl-1,4-diphenyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 58314-81-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold known for its broad biological activity and structural flexibility, making it a valuable building block in drug discovery and development.
The molecular structure of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a methyl group at the 3-position and two phenyl groups at the 1 and 4 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited for various pharmacological applications. The presence of aromatic rings enhances the compound's solubility and binding affinity to biological targets, making it an attractive candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The structural motif of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine has been explored for its potential in treating a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The compound's ability to modulate key biological pathways has prompted scientists to investigate its mechanisms of action in detail.
One of the most compelling aspects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine is its interaction with enzymes and receptors involved in disease progression. Studies have shown that this compound can exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress. By targeting these enzymes, 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine may offer a promising approach to developing anti-inflammatory therapies with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the pyrazole core of 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine has been investigated for its potential role in anticancer applications. Research suggests that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. The dual functionality of the phenyl groups further enhances its binding affinity to cancer-specific targets, making it a viable candidate for further preclinical development.
The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-am ine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenation, have been employed to streamline the process and improve efficiency. These methodologies align with contemporary trends in green chemistry, emphasizing sustainability and minimal waste generation.
The pharmacokinetic properties of 3-methyl -1,4-diphenyl -1H -pyrazol -5 -amine are also of considerable interest. Preliminary studies indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. However, further investigation into its pharmacokinetic profile is necessary to optimize dosing regimens and minimize potential drug-drug interactions.
In conclusion,3-methyl -1 ,4 -d iphenyl - 1 H -pyrazol -5 -amine (CAS No. 58314 -81 - 1) represents a significant advancement in pharmaceutical research due to its structural complexity and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it a compelling candidate for further clinical development. As research continues to uncover new therapeutic possibilities derived from pyrazole derivatives, 3-methyl - 1 ,4 -d iphenyl - 1 H -pyrazol -5 -amine is poised to play a crucial role in shaping the future of medicinal chemistry.
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